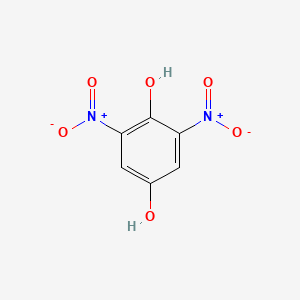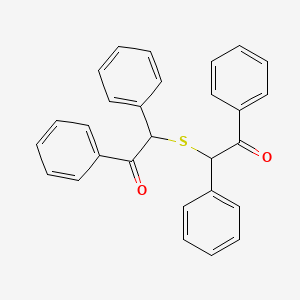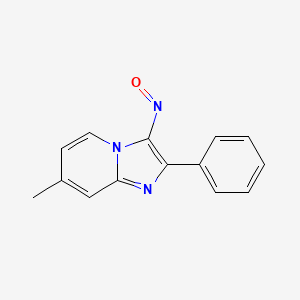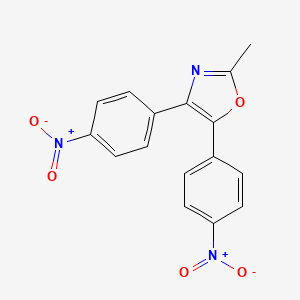
2,6-Dinitrobenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dinitrobenzene-1,4-diol is an aromatic compound characterized by the presence of two nitro groups (-NO₂) and two hydroxyl groups (-OH) attached to a benzene ring. This compound belongs to the class of nitroaromatic compounds and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrobenzene-1,4-diol typically involves the nitration of benzene derivatives. One common method is the nitration of resorcinol (benzene-1,3-diol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dinitrobenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups act as electron-withdrawing groups, influencing the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of 2,6-dinitro-1,4-benzoquinone.
Reduction: Formation of 2,6-diaminobenzene-1,4-diol.
Substitution: Formation of halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2,6-Dinitrobenzene-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitroaromatic toxicity.
Industry: Utilized in the production of dyes, pigments, and explosives due to its nitro groups.
Mechanism of Action
The mechanism of action of 2,6-Dinitrobenzene-1,4-diol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity to various targets. These interactions can lead to oxidative stress, enzyme inhibition, or other biochemical effects.
Comparison with Similar Compounds
1,2-Dinitrobenzene: Differing in the position of nitro groups, leading to different reactivity and applications.
1,3-Dinitrobenzene: Commonly used in the manufacture of explosives, with distinct chemical properties.
1,4-Dinitrobenzene: Known for its high melting point and stability.
Uniqueness of 2,6-Dinitrobenzene-1,4-diol: The presence of both nitro and hydroxyl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity distinguish it from other dinitrobenzene isomers.
Properties
CAS No. |
13985-45-0 |
|---|---|
Molecular Formula |
C6H4N2O6 |
Molecular Weight |
200.11 g/mol |
IUPAC Name |
2,6-dinitrobenzene-1,4-diol |
InChI |
InChI=1S/C6H4N2O6/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,9-10H |
InChI Key |
LXYNWFIRAZCOKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-Ethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11940644.png)









![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)

![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)
